N-Phenylnicotinamide Hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 234.68 g/mol. It is a derivative of nicotinamide, which is a form of Vitamin B3, and features a phenyl group attached to the nitrogen of the nicotinamide structure. This compound is recognized for its potential therapeutic applications due to its biochemical properties and interactions within biological systems.
NPN-HCl has been studied for its potential to inhibit certain enzymes. Enzymes are biological molecules that act as catalysts in various cellular processes. Inhibiting specific enzymes can be a strategy for treating diseases or understanding cellular function. Some research suggests NPN-HCl may inhibit enzymes involved in protein folding and misfolding, which is relevant to neurodegenerative diseases like Alzheimer's and Parkinson's [].
NPN-HCl may interact with cellular signaling pathways. Cellular signaling involves communication between different parts of a cell, essential for regulating various functions. Studies suggest NPN-HCl might influence pathways related to cell growth, differentiation, and survival []. This makes it a potential tool for investigating cellular processes and their role in diseases like cancer.
N-Phenylnicotinamide Hydrochloride exhibits significant biological activity primarily due to its role as a precursor to Nicotinamide Adenine Dinucleotide (NAD), which is crucial in redox reactions and energy metabolism. Its potential effects include:
The synthesis of N-Phenylnicotinamide Hydrochloride can be achieved through various methods:
N-Phenylnicotinamide Hydrochloride has several applications across different fields:
Several compounds share structural similarities with N-Phenylnicotinamide Hydrochloride. Below is a comparison highlighting its uniqueness:
| Compound Name | CAS Number | Similarity |
|---|---|---|
| N-Phenylnicotinamide | 1752-96-1 | 1.00 |
| 3-Methyl-N-(4-((pyridin-3-ylmethyl)amino)phenyl)benzamide | 839695-57-7 | 0.98 |
| N-(4-(Dimethylamino)phenyl)nicotinamide | 69135-90-6 | 0.98 |
| Nicotinanilide Hydrochloride | 19060-64-1 | 0.98 |
N-Phenylnicotinamide Hydrochloride is unique due to its specific structural arrangement that includes both pyridine and phenyl groups, contributing to its distinct biological activities compared to other similar compounds .
N-Phenylnicotinamide Hydrochloride represents a salt form of N-phenylnicotinamide, also known as nicotinanilide, with the molecular formula C12H10N2O·HCl [1] [2] [3]. The compound consists of a nicotinamide core structure with a phenyl group attached to the amide nitrogen, forming the N-phenylnicotinamide base, which is then protonated and associated with a chloride counterion [4] [3]. The International Union of Pure and Applied Chemistry name for the base compound is N-phenylpyridine-3-carboxamide [3] [5].
The molecular structure features a pyridine ring system connected to a carbonyl group, which in turn is bonded to an aniline moiety [4] [6]. The dihedral angle between the phenyl and pyridine rings in the crystal structure has been determined to be 64.81 degrees, indicating a non-planar conformation [5]. The compound exhibits intermolecular N—H···O hydrogen bonds that connect molecules into chains running along the crystallographic b-axis [5].
| Structural Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C12H10N2O·HCl | [1] [2] [3] |
| IUPAC Name | N-phenylpyridine-3-carboxamide;hydrochloride | [3] |
| Chemical Abstracts Service Number | 69135-90-6 | [1] [2] [3] |
| Dihedral Angle (Phenyl-Pyridine) | 64.81° | [5] |
The molecular weight of N-Phenylnicotinamide Hydrochloride is precisely 234.68 grams per mole [1] [3]. Some sources report slight variations, with values of 234.683 grams per mole documented in commercial specifications [3]. The compound exists as a crystalline solid at ambient conditions, appearing as white to slightly pale yellow crystals or crystalline powder [2] [3].
The physical form is characterized as a powder with crystalline structure [3]. The compound demonstrates hygroscopic properties and should be stored in dry conditions to maintain stability [1]. Temperature-controlled storage is recommended, with optimal conditions being room temperature in sealed containers [1] [2].
| Physical Property | Value | Reference |
|---|---|---|
| Molecular Weight | 234.68 g/mol | [1] [3] |
| Physical State | Crystalline Powder | [2] [3] |
| Appearance | White to Slightly Pale Yellow | [2] [3] |
| Crystal System | Monoclinic | [5] |
| Density | 1.355 Mg m⁻³ | [5] |
The melting point of N-Phenylnicotinamide Hydrochloride has been consistently reported as 204°C in multiple analytical studies [2] [3]. This thermal transition represents the solid-to-liquid phase change under standard atmospheric pressure conditions. The melting behavior indicates thermal stability up to this temperature range, with decomposition potentially occurring at or near the melting point [2].
Differential Scanning Calorimetry studies on related nicotinamide compounds demonstrate that thermal analysis can provide valuable information about crystal structure, polymorphism, and thermal stability [7] [8]. The relatively high melting point suggests strong intermolecular interactions within the crystal lattice, consistent with the hydrogen bonding patterns observed in the crystal structure [5].
| Thermal Property | Value | Method | Reference |
|---|---|---|---|
| Melting Point | 204°C | Experimental | [2] [3] |
| Physical State at 20°C | Solid | Visual | [2] |
| Thermal Stability | Stable under proper conditions | General | [2] |
The solubility characteristics of N-Phenylnicotinamide Hydrochloride vary significantly across different solvent systems [1]. The hydrochloride salt form generally exhibits enhanced water solubility compared to the free base form, as demonstrated in related nicotinamide derivatives where salt formation can achieve millimolar-level aqueous solubility [9].
Research on structurally similar compounds indicates that hydrochloride salts of nicotinamide derivatives can achieve solubility values ranging from 1.16 to 2.52 millimolar in neat water [9]. The solubility behavior is pH-dependent, with higher solubility observed under acidic conditions compared to neutral or basic environments [9].
For stock solution preparation, the compound demonstrates good solubility in dimethyl sulfoxide, with standard preparation protocols indicating complete dissolution at concentrations up to 10 millimolar [1]. The preparation of working solutions requires careful consideration of the solvent system to maintain compound stability [1].
| Solvent System | Solubility Characteristics | Reference |
|---|---|---|
| Water | pH-dependent, enhanced in acidic conditions | [9] |
| Dimethyl Sulfoxide | Good solubility, up to 10 mM | [1] |
| Organic Solvents | Variable, requires optimization | [1] |
N-Phenylnicotinamide Hydrochloride exhibits chemical stability under properly controlled storage conditions [2]. The compound is stable when stored at room temperature in sealed, dry containers [2]. However, it demonstrates incompatibility with oxidizing agents, which should be avoided during handling and storage [2].
Upon thermal decomposition, the compound generates several degradation products including carbon dioxide, carbon monoxide, nitrogen oxides, and hydrogen chloride [2]. This decomposition pattern is characteristic of organic compounds containing nitrogen and aromatic systems [2]. The presence of the hydrochloride salt increases the complexity of thermal degradation compared to the free base form.
Chemical reactivity studies on related N-phenylnicotinamide compounds demonstrate susceptibility to hydrolysis under basic conditions [10]. Base-catalyzed hydrolysis can lead to cleavage of the amide bond, producing nicotinic acid derivatives and aniline-based products [10]. The stability is pH-dependent, with greater stability observed under neutral to slightly acidic conditions [10].
| Stability Parameter | Condition | Observation | Reference |
|---|---|---|---|
| Room Temperature Storage | Dry, sealed containers | Stable | [2] |
| Oxidizing Environment | Presence of oxidizing agents | Incompatible | [2] |
| Basic Conditions | Elevated pH | Susceptible to hydrolysis | [10] |
| Thermal Decomposition | >204°C | Multiple products formed | [2] |
The spectroscopic properties of N-Phenylnicotinamide Hydrochloride provide definitive structural identification and purity assessment capabilities [11] [12]. Infrared spectroscopy reveals characteristic absorption bands associated with the amide functionality, aromatic systems, and hydrogen chloride interaction.
Proton Nuclear Magnetic Resonance spectroscopy shows distinct signal patterns for the aromatic protons of both the pyridine and phenyl rings [11] [12]. The amide proton appears as a characteristic downfield signal, while the aromatic region displays complex multipicity patterns consistent with the substituted pyridine and phenyl systems [11] [12].
Carbon-13 Nuclear Magnetic Resonance analysis reveals signals consistent with the carbonyl carbon, aromatic carbons of both ring systems, and quaternary carbons [12]. The chemical shift patterns are diagnostic for the N-phenylnicotinamide structure [12].
Infrared spectroscopy typically shows strong absorption bands around 3225 wavenumbers for N-H stretching, 1674 wavenumbers for carbonyl stretching, and characteristic aromatic C=C stretching around 1597 and 1551 wavenumbers [11]. These spectroscopic fingerprints provide reliable identification criteria [13] [14] [15].
| Spectroscopic Method | Key Characteristics | Reference |
|---|---|---|
| Infrared Spectroscopy | N-H stretch ~3225 cm⁻¹, C=O stretch ~1674 cm⁻¹ | [11] |
| ¹H Nuclear Magnetic Resonance | Aromatic region complexity, amide proton | [11] [12] |
| ¹³C Nuclear Magnetic Resonance | Carbonyl and aromatic carbons | [12] |
| Mass Spectrometry | Molecular ion peak at m/z 234 | [3] |
The crystallographic analysis of N-Phenylnicotinamide Hydrochloride (Chemical Abstract Service number 69135-90-6) reveals fundamental structural characteristics that distinguish it from the parent compound N-Phenylnicotinamide. The hydrochloride salt adopts a distinct crystal system that differs significantly from the base form [1] [2].
The parent compound N-Phenylnicotinamide crystallizes in the monoclinic crystal system with space group C2/c [1]. This monoclinic symmetry is characterized by three unequal axes with one angle differing from 90°. The space group C2/c indicates the presence of a C-centered lattice with a 2-fold rotation axis and a glide plane, representing a centrosymmetric space group of moderate symmetry [1].
For N-Phenylnicotinamide Hydrochloride, the incorporation of the hydrochloride ion substantially modifies the crystal packing arrangement. The protonation of the pyridine nitrogen and the associated chloride counterion creates additional intermolecular interactions that influence the overall crystal symmetry [2] [3]. The presence of the ionic components typically results in enhanced packing efficiency and altered space group symmetry compared to the neutral parent compound.
Systematic analysis of the crystal system determination involves examination of the unit cell parameters and their relationships. The space group determination relies on systematic absences observed in the diffraction pattern, which provide definitive evidence for the presence of specific symmetry elements [1] [4]. The transformation from the neutral molecule to the hydrochloride salt fundamentally alters these extinction conditions, leading to a distinct space group assignment.
The unit cell parameters of N-Phenylnicotinamide provide the foundation for understanding the molecular packing arrangements. The parent compound exhibits unit cell dimensions of a = 18.732 (4) Å, b = 5.2766 (11) Å, c = 20.248 (4) Å, with β = 103.746 (4)°, resulting in a unit cell volume of 1944.0 (7) ų [1]. The asymmetric unit contains Z = 8 molecules, indicating a relatively complex packing arrangement.
The molecular packing density of the parent compound is 1.355 Mg m⁻³, which represents typical organic molecular crystal density values [1]. The relatively large unit cell volume accommodates the extended molecular geometry resulting from the dihedral angle between the phenyl and pyridine rings of 64.81 (1)° [1] [5]. This non-planar molecular conformation influences the intermolecular packing efficiency and contributes to the overall crystal stability.
| Parameter | N-Phenylnicotinamide | N-Phenylnicotinamide Hydrochloride |
|---|---|---|
| Crystal System | Monoclinic | Modified upon protonation |
| Space Group | C2/c | Altered due to ionic interactions |
| Unit Cell a | 18.732 (4) Å | Modified by chloride incorporation |
| Unit Cell b | 5.2766 (11) Å | Influenced by hydrogen bonding |
| Unit Cell c | 20.248 (4) Å | Adjusted for ionic packing |
| Unit Cell β | 103.746 (4)° | Changed due to electrostatic forces |
| Volume | 1944.0 (7) ų | Typically increased for salt forms |
| Z | 8 | Potentially altered |
| Density | 1.355 Mg m⁻³ | Usually increased for hydrochloride salts |
For N-Phenylnicotinamide Hydrochloride, the unit cell parameters undergo significant modification due to the ionic nature of the compound. The molecular weight increases from 198.22 to 234.68 g/mol with the addition of hydrochloric acid [2] [3]. The ionic interactions between the protonated pyridine nitrogen and the chloride anion create additional packing constraints that typically result in more efficient molecular arrangement and increased density.
The transformation to the hydrochloride salt generally leads to enhanced thermal stability and improved crystalline morphology [2] [3]. The ionic interactions provide additional stabilization energy that contributes to the overall crystal lattice energy, resulting in modified unit cell parameters that reflect the optimized packing arrangement.
The molecular geometry of N-Phenylnicotinamide reveals characteristic bond lengths and angles that are consistent with typical aromatic amide compounds. The key carbonyl carbon-oxygen bond length (O1—C7) measures 1.228 (2) Å, which is characteristic of a double bond between carbon and oxygen in an amide functional group [1]. This bond length is within the expected range for aromatic carboxamides and indicates normal electronic delocalization within the amide system.
The nitrogen-carbon bond lengths within the pyridine ring system show typical aromatic character, with N1—C12 measuring 1.329 (2) Å and N1—C11 measuring 1.335 (3) Å [1]. These bond lengths are consistent with the aromatic nature of the pyridine ring and indicate normal electron delocalization throughout the heterocyclic system.
The amide nitrogen-carbon bond lengths provide insight into the electronic structure of the molecule. The N2—C7 bond length of 1.354 (2) Å demonstrates partial double bond character due to resonance delocalization between the nitrogen lone pair and the carbonyl carbon [1]. The N2—C1 bond length of 1.428 (2) Å represents a typical aromatic carbon-nitrogen single bond connecting the amide nitrogen to the phenyl ring.
| Bond Type | Bond Length (Å) | Significance |
|---|---|---|
| O1—C7 | 1.228 (2) | Carbonyl double bond |
| N1—C12 | 1.329 (2) | Aromatic C-N pyridine |
| N1—C11 | 1.335 (3) | Aromatic C-N pyridine |
| N2—C7 | 1.354 (2) | Amide N-C (partial double bond) |
| N2—C1 | 1.428 (2) | Aromatic N-C single bond |
The bond angles within the molecule reflect the geometric constraints imposed by the aromatic ring systems and the amide functionality. The C12—N1—C11 angle of 116.06 (18)° is characteristic of the pyridine ring geometry and indicates normal aromatic bond angles [1]. The C7—N2—C1 angle of 125.70 (17)° reflects the sp² hybridization of the amide nitrogen and the geometric requirements of the planar amide system.
The carbonyl bond angles provide additional structural information about the amide functionality. The O1—C7—N2 angle of 123.27 (18)° is typical for amide carbonyl groups and indicates normal geometric arrangement [1]. The phenyl ring geometry is represented by the C6—C1—C2 angle of 119.65 (17)°, which is consistent with normal aromatic ring geometry.
Upon formation of the hydrochloride salt, these bond lengths and angles undergo subtle but significant changes. The protonation of the pyridine nitrogen alters the electronic distribution within the molecule, potentially affecting the bond lengths in the pyridine ring system [2] [3]. The formation of hydrogen bonds between the protonated nitrogen and the chloride anion can influence the overall molecular geometry and contribute to the enhanced stability of the salt form.
The intermolecular hydrogen bonding patterns in N-Phenylnicotinamide create a sophisticated network of interactions that stabilize the crystal structure. The primary hydrogen bonding motif involves N—H⋯O interactions between the amide nitrogen and the carbonyl oxygen of adjacent molecules [1] [5]. These hydrogen bonds form chains running along the b-axis direction, creating a one-dimensional network that provides structural stability to the crystal lattice.
The geometric parameters of the hydrogen bonds provide quantitative information about their strength and directionality. The N2—H2N⋯O1 hydrogen bond exhibits a donor-hydrogen distance of 0.91 (3) Å, a hydrogen-acceptor distance of 2.26 (3) Å, and a donor-acceptor distance of 3.088 (2) Å [1]. The donor-hydrogen-acceptor angle of 152 (2)° indicates a relatively strong hydrogen bond with good linearity.
| Hydrogen Bond | D—H (Å) | H⋯A (Å) | D⋯A (Å) | D—H⋯A (°) |
|---|---|---|---|---|
| N2—H2N⋯O1 | 0.91 (3) | 2.26 (3) | 3.088 (2) | 152 (2) |
The hydrogen bonding pattern creates R₂²(8) ring motifs that are characteristic of amide-amide dimers [6] [7]. These dimeric units are further connected through additional hydrogen bonding interactions to form extended chain structures. The symmetry code (i) x, y+1, z indicates that the hydrogen bonding occurs between molecules related by a unit cell translation along the b-axis [1].
The dihedral angle between the phenyl and pyridine rings of 64.81 (1)° influences the overall hydrogen bonding network by determining the spatial arrangement of the hydrogen bonding donor and acceptor sites [1] [5]. This non-planar molecular conformation allows for optimal hydrogen bonding geometry while minimizing steric interactions between the aromatic ring systems.
For N-Phenylnicotinamide Hydrochloride, the hydrogen bonding patterns become significantly more complex due to the presence of the ionic components. The protonated pyridine nitrogen acts as a hydrogen bond donor, forming interactions with the chloride anion [2] [3]. These N⁺—H⋯Cl⁻ interactions are typically stronger than neutral N—H⋯O hydrogen bonds due to the ionic nature of the interaction.
The chloride anion can participate in multiple hydrogen bonding interactions, serving as a hydrogen bond acceptor for both the protonated pyridine nitrogen and potentially the amide nitrogen [6] [7]. This multifunctional hydrogen bonding capability of the chloride anion contributes to the enhanced stability and modified packing arrangement of the hydrochloride salt compared to the neutral parent compound.
The crystal morphology of N-Phenylnicotinamide Hydrochloride is characterized by its appearance as white to light yellow powder to crystal forms [2] [8] [3]. This morphological description indicates that the compound can exist in various particle sizes and degrees of crystallinity, ranging from fine powder to well-formed crystals depending on the preparation conditions.
The crystallization behavior of the hydrochloride salt is influenced by several factors including solvent choice, temperature, concentration, and nucleation conditions [9] [10]. The enhanced solubility of the hydrochloride salt compared to the parent compound allows for more controlled crystallization processes and improved crystal quality [2] [3]. The ionic nature of the compound promotes rapid nucleation and growth, often resulting in smaller, more uniform crystals compared to the neutral parent compound.
Crystal growth conditions significantly impact the final morphology and physical properties of the material. Slow evaporation techniques, commonly used for pharmaceutical crystallization, promote the formation of larger, more perfect crystals with improved mechanical properties [10] [11]. The presence of the hydrochloride component provides additional nucleation sites and can influence the crystal habit through modification of the growth kinetics.
| Parameter | N-Phenylnicotinamide | N-Phenylnicotinamide Hydrochloride |
|---|---|---|
| Physical Form | Crystalline solid | White to light yellow powder/crystal |
| Morphology | Needle-like crystals | More uniform crystalline structure |
| Crystal Habit | Elongated along b-axis | Modified by ionic interactions |
| Solubility | Limited aqueous solubility | Enhanced solubility |
| Crystallization Rate | Moderate | Typically faster due to ionic nature |
The storage conditions for N-Phenylnicotinamide Hydrochloride recommend room temperature storage, indicating good thermal stability under normal conditions [2] [3]. This thermal stability is attributed to the enhanced lattice energy provided by the ionic interactions between the protonated molecule and the chloride anion.
Temperature-controlled crystallization experiments can be used to optimize the crystal morphology and size distribution. The melting point of the hydrochloride salt is reported as 204°C, which is significantly higher than many organic compounds, indicating good thermal stability [3]. This elevated melting point reflects the strong ionic interactions and hydrogen bonding network that stabilize the crystal structure.
X-ray diffraction characterization provides definitive structural information about N-Phenylnicotinamide Hydrochloride through analysis of the diffraction pattern. The technique utilizes the interaction between X-rays and the regularly arranged atoms in the crystal lattice to generate a characteristic diffraction pattern that serves as a fingerprint for the specific crystal structure [4] [12].
Single crystal X-ray diffraction studies of the parent compound N-Phenylnicotinamide were conducted using a Bruker SMART CCD area-detector diffractometer with Mo Kα radiation (λ = 0.71073 Å) [1]. The data collection parameters included 6923 measured reflections, 1813 independent reflections, and 1287 reflections with I > 2σ(I), indicating good data quality for structure determination.
The refinement statistics for the parent compound demonstrate the reliability of the structural determination. The final R-factor of R_int = 0.039 indicates good internal consistency of the diffraction data [1]. The structure was refined using standard least-squares methods with appropriate restraints and constraints for hydrogen atom positions.
| Diffraction Parameter | N-Phenylnicotinamide | N-Phenylnicotinamide Hydrochloride |
|---|---|---|
| Radiation Source | Mo Kα (λ = 0.71073 Å) | Typically Cu Kα or Mo Kα |
| Measured Reflections | 6923 | Dependent on crystal quality |
| Independent Reflections | 1813 | Modified by space group change |
| Observed Reflections | 1287 [I > 2σ(I)] | Typically improved for salt forms |
| R_int | 0.039 | Expected to be similar or better |
| Temperature | 290 K | Room temperature stable |
Powder X-ray diffraction (PXRD) analysis provides complementary information about the bulk crystalline properties of the material [13] [4]. The powder diffraction pattern of N-Phenylnicotinamide Hydrochloride would show characteristic peaks that differ from the parent compound due to the modified crystal structure and packing arrangement.
The peak positions in the powder diffraction pattern correspond to the d-spacings of the crystal lattice planes, which are directly related to the unit cell parameters [14] [15]. The relative intensities of the diffraction peaks provide information about the atomic arrangement within the unit cell and can be used to confirm the space group assignment.
For pharmaceutical applications, PXRD serves as a critical quality control tool to ensure the correct polymorphic form and to detect the presence of impurities or degradation products [16] [17]. The unique diffraction pattern of N-Phenylnicotinamide Hydrochloride allows for its definitive identification and distinguishes it from other polymorphic forms or related compounds.
The comparative analysis between N-Phenylnicotinamide and its hydrochloride salt reveals significant structural and property differences that result from the ionic transformation. The molecular weight increase from 198.22 to 234.68 g/mol represents a 36.46 g/mol addition due to the incorporation of hydrochloric acid [18] [2] [3]. This mass increase is accompanied by substantial changes in physical and chemical properties.
The crystal packing efficiency is typically enhanced in the hydrochloride salt due to the stronger ionic interactions compared to the neutral hydrogen bonding interactions in the parent compound [2] [3]. The density of the hydrochloride salt is expected to be higher than the parent compound's density of 1.355 Mg m⁻³, reflecting the more efficient packing arrangement facilitated by the ionic interactions.
| Property | N-Phenylnicotinamide | N-Phenylnicotinamide Hydrochloride |
|---|---|---|
| Molecular Weight | 198.22 g/mol | 234.68 g/mol |
| Melting Point | 114-118°C | 204°C |
| Crystal System | Monoclinic | Modified |
| Space Group | C2/c | Altered |
| Density | 1.355 Mg m⁻³ | Increased |
| Solubility | Limited | Enhanced |
| Thermal Stability | Good | Improved |
| Hydrogen Bonding | N—H⋯O interactions | N⁺—H⋯Cl⁻ + N—H⋯O |
The thermal stability comparison reveals a significant improvement in the hydrochloride salt, with the melting point increasing from 114-118°C for the parent compound to 204°C for the hydrochloride salt [18] [3] [19]. This substantial increase in thermal stability is attributed to the enhanced lattice energy provided by the ionic interactions and the more extensive hydrogen bonding network.
The solubility characteristics show dramatic improvement in the hydrochloride salt compared to the parent compound [2] [3]. The ionic nature of the hydrochloride salt promotes better interaction with polar solvents, particularly water, leading to enhanced bioavailability and pharmaceutical utility. This solubility enhancement is one of the primary drivers for the preparation of pharmaceutical hydrochloride salts.
The hydrogen bonding patterns undergo significant modification upon salt formation. While the parent compound exhibits N—H⋯O hydrogen bonding creating chain structures along the b-axis [1] [5], the hydrochloride salt introduces additional N⁺—H⋯Cl⁻ interactions that create a more three-dimensional hydrogen bonding network [6] [7]. These additional interactions contribute to the enhanced stability and modified crystal morphology of the salt form.
The morphological differences between the two forms are evident in their crystal habits and physical appearance. The parent compound tends to form needle-like crystals with pronounced elongation along the b-axis direction [1], while the hydrochloride salt exhibits a more uniform crystalline structure with white to light yellow coloration [2] [8] [3]. The modified crystal habit of the salt form often results in improved flow properties and processing characteristics for pharmaceutical applications.